molecular formula C11H17BrFNO3 B2623017 Tert-butyl (2S,4R)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate CAS No. 2411177-25-6

Tert-butyl (2S,4R)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B2623017
CAS No.: 2411177-25-6
M. Wt: 310.163
InChI Key: QIBNPAYJBDGZTR-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2S,4R)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrrolidine derivative and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Tert-butyl (Tert-butyl (2S,4R)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
Tert-butyl (this compound)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate has been shown to have both biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Tert-butyl (Tert-butyl (2S,4R)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols when working with it.

Future Directions

There are several future directions for the use of Tert-butyl (Tert-butyl (2S,4R)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate in scientific research. One potential application is in the development of new cancer therapies. This compound has been found to exhibit antitumor activity and has potential as a therapeutic agent for the treatment of cancer. Another potential application is in the development of new drugs for the treatment of inflammatory and pain-related conditions. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.

Synthesis Methods

The synthesis of Tert-butyl (Tert-butyl (2S,4R)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate involves the reaction between 2-fluoropyrrolidine and 2-bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature or under reflux conditions. The resulting product is purified by column chromatography or recrystallization to obtain the desired compound.

Scientific Research Applications

Tert-butyl (Tert-butyl (2S,4R)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of pyrrolidine derivatives. This compound has also been used in the development of new drugs and pharmaceuticals. It has been found to exhibit antitumor activity and has potential as a therapeutic agent for the treatment of cancer.

Properties

IUPAC Name

tert-butyl (2S,4R)-2-(2-bromoacetyl)-4-fluoropyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrFNO3/c1-11(2,3)17-10(16)14-6-7(13)4-8(14)9(15)5-12/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBNPAYJBDGZTR-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)CBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)CBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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